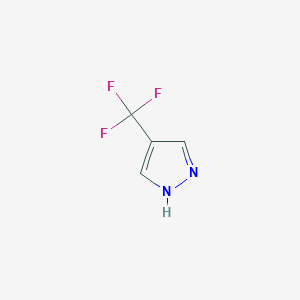

4-(trifluoromethyl)-1H-pyrazole

Overview

Description

4-(Trifluoromethyl)-1H-pyrazole, also known as TFMP, is an important organic compound widely used in scientific research. It is an important building block for many organic synthesis processes and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Synthesis Methods

Copper-Mediated Synthesis : Copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles has been achieved through a remarkable domino sequence from α,β-alkynic tosylhydrazones. This method provides a one-step route to 4-CF3 N-H pyrazole cores with good functional group compatibility, using trifluoromethyltrimethylsilane as the CF3 source, and can be used to synthesize analogs of drugs like celecoxib (Wang et al., 2017).

Copper-Catalyzed Chemoselective Synthesis : A series of 4-trifluoromethyl pyrazoles have been prepared via copper-catalyzed cycloaddition, offering a new protocol that provides these compounds with moderate to excellent yields and excellent regioselectivity (Lu et al., 2019).

Chemical Properties and Applications

Nematocidal Evaluation : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, synthesized from ethyl 4,4,4-trifluoroacetoacetate, exhibit weak fungicidal but good nematocidal activity against M. incognita (Zhao et al., 2017).

Insecticidal Activities : 1-Substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown good insecticidal activities against various pests, suggesting their potential as alternative insecticides (Wu et al., 2017).

Synthesis of Fluorinated Pyrazoles : Trifluoromethylazoles, including 4-(trifluoromethyl)-1H-pyrazoles, have been synthesized, providing potential applications in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).

Antimicrobial Agents : 1,2,3-Triazolyl pyrazole derivatives, including those containing 4-(trifluoromethyl)-1H-pyrazole, have been synthesized and displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

High Thermal and Chemical Stability : Pyrazolate-bridged metal–organic frameworks featuring this compound show exceptional thermal and chemical stability, making them suitable for applications like catalysis (Colombo et al., 2011).

Organometallic Chemistry : Switchable reactivity studies demonstrate the regioflexible conversion of 4-(trifluoromethyl)-1H-pyrazoles in organometallic methods, offering a range of functionalization possibilities (Schlosser et al., 2002).

Mechanism of Action

Target of Action

Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities . For instance, some trifluoromethyl-containing compounds have been found to target PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Mode of Action

For example, some compounds have been found to inhibit root growth by blocking cell division as a microtubulin assembly inhibitor .

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . They are also involved in various reactions such as hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .

Pharmacokinetics

It’s worth noting that the strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, making them likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .

Result of Action

It’s known that trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .

Action Environment

It’s worth noting that trifluralin, a structurally related compound, has been found to degrade into many different products as it degrades, ultimately being incorporated into soil-bound residues or converted to carbon dioxide . Among the more unusual behaviors of trifluralin is inactivation in wet soils .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-9-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEJQUNODYXYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509614 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52222-73-8 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)